
6-Phenyl-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-Phenyl-1,3-benzodioxole-5-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phenol and 1,3-benzodioxole-5-carbaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's promising biological activities, particularly in the field of cancer research.
Antitumor Properties
6-Phenyl-1,3-benzodioxole-5-carbaldehyde has demonstrated potential antitumor effects:
- Mechanism of Action: It inhibits metastasis in various cancer types, including breast and ovarian cancers. This activity is attributed to its ability to modulate signaling pathways involved in cell proliferation and migration.
- Case Study: A study involving animal models showed that treatment with this compound significantly reduced tumor size and metastasis in mice with induced breast cancer .
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may contribute to its overall therapeutic potential in preventing cancer cell proliferation.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy: As a lead compound for developing new anticancer drugs.
- Antioxidant Supplements: To enhance cellular protection against oxidative damage.
Data Table: Summary of Biological Activities
Mechanism of Action
6-Phenyl-1,3-benzodioxole-5-carbaldehyde is similar to other benzodioxole derivatives, such as piperonal and 6-bromo-1,3-benzodioxole-5-carbaldehyde. its unique phenyl group and specific substitution pattern distinguish it from these compounds. The presence of the phenyl group can influence its chemical reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Piperonal
6-Bromo-1,3-benzodioxole-5-carbaldehyde
6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde
1,3-Benzodioxole-5-carboxylic acid
Biological Activity
6-Phenyl-1,3-benzodioxole-5-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzodioxole core structure with a phenyl substituent and an aldehyde functional group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate to high activity |
Escherichia coli | Moderate activity |
Candida albicans | Moderate activity |
Research indicates that the compound exhibits a mechanism of action that involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, although the exact mechanisms remain to be fully elucidated.
Anticancer Activity
This compound has also been studied for its anticancer properties. It is believed to exert its effects through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other benzodioxole derivatives, it inhibits microtubule assembly, thereby disrupting mitosis in cancer cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of various benzodioxole derivatives, including this compound. The results indicated that modifications in the side chains significantly influenced biological activity. The introduction of electron-donating groups enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Evaluation
In a study focusing on the anticancer effects of benzodioxole derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study utilized various assays to determine cell viability and apoptosis rates, confirming its potential as a lead compound for further drug development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Interaction with Tubulin : The compound binds competitively to tubulin, inhibiting its polymerization and thereby affecting mitotic spindle formation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
These interactions highlight the compound's potential as a therapeutic agent in treating microbial infections and cancer.
Properties
IUPAC Name |
6-phenyl-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-11-6-13-14(17-9-16-13)7-12(11)10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQHZVKIZMLDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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